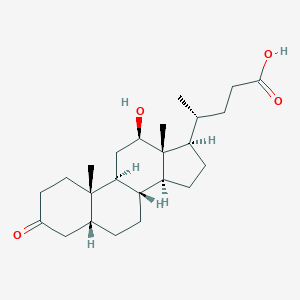
12beta-Hydroxy-3-oxo-5beta-cholan-24-oic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12beta-Hydroxy-3-oxo-5beta-cholan-24-oic Acid, also known as lithocholic acid (LCA), is a secondary bile acid that is produced in the liver by the oxidation of primary bile acids. LCA has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Mécanisme D'action
The mechanism of action of LCA is not fully understood. However, it has been suggested that LCA exerts its biological effects by activating various signaling pathways in cells. For example, LCA has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. LCA has also been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα) pathway, which is involved in the regulation of lipid metabolism.
Biochemical and Physiological Effects:
LCA has various biochemical and physiological effects. It has been shown to reduce cholesterol levels in the liver and blood by inhibiting cholesterol synthesis and promoting cholesterol excretion. LCA has also been found to regulate glucose metabolism by increasing insulin sensitivity and reducing glucose production in the liver. Furthermore, LCA has been shown to modulate the gut microbiota by promoting the growth of beneficial bacteria and inhibiting the growth of harmful bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
LCA has several advantages for lab experiments. It is readily available and can be easily synthesized. LCA is also stable and can be stored for long periods of time. However, LCA has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for dissolution. LCA is also prone to oxidation and requires careful handling to prevent degradation.
Orientations Futures
There are several future directions for the study of LCA. One area of research is the development of LCA-based therapies for the treatment of various diseases such as cancer, diabetes, and cardiovascular disease. Another area of research is the investigation of the role of LCA in the regulation of the gut microbiota and its potential use as a probiotic. Furthermore, the development of new synthesis methods for LCA and its derivatives may lead to the discovery of novel biological activities.
Applications De Recherche Scientifique
LCA has been extensively studied for its biological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). LCA has also been found to have anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. Furthermore, LCA has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Propriétés
Numéro CAS |
136892-43-8 |
|---|---|
Nom du produit |
12beta-Hydroxy-3-oxo-5beta-cholan-24-oic Acid |
Formule moléculaire |
C24H38O4 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
(4R)-4-[(5R,8R,9S,10S,12R,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-15,17-21,26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,17+,18-,19+,20+,21-,23+,24-/m1/s1 |
Clé InChI |
WMUMZOAFCDOTRW-RXTDITKTSA-N |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(=O)C4)C)O)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(=O)C4)C)O)C |
Synonymes |
12beta-Hydroxy-3-oxo-5beta-cholanoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine](/img/structure/B136693.png)

![Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)-](/img/structure/B136696.png)
![2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B136697.png)
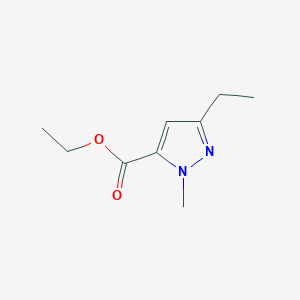

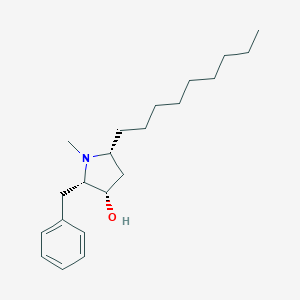

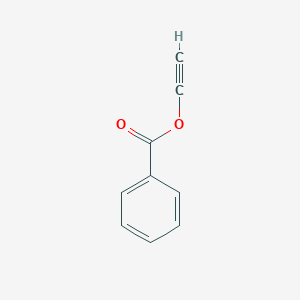
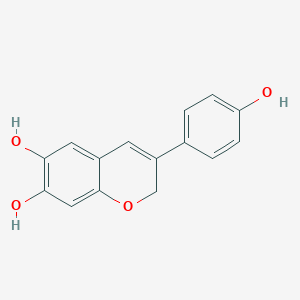
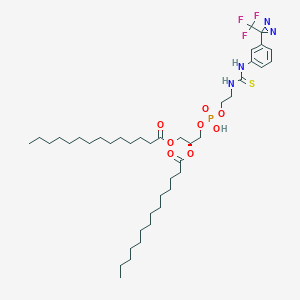
![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)

